N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, a phenyl ring, and a thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines are obtained from available amino acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl and thiophene derivatives.
Scientific Research Applications
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide
- N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}pyridine-2-carboxamide
Uniqueness
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene-2-carboxamide moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
672944-11-5 |
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Molecular Formula |
C16H19N3O3S2 |
Molecular Weight |
365.5g/mol |
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19-10-8-18(9-11-19)14-6-4-13(5-7-14)17-16(20)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,17,20) |
InChI Key |
XJQFJJXADSDPMN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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